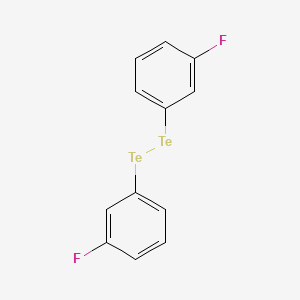

Ditelluride, bis(3-fluorophenyl)

Description

BenchChem offers high-quality Ditelluride, bis(3-fluorophenyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ditelluride, bis(3-fluorophenyl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

36062-88-1 |

|---|---|

Molecular Formula |

C12H8F2Te2 |

Molecular Weight |

445.4 g/mol |

IUPAC Name |

1-fluoro-3-[(3-fluorophenyl)ditellanyl]benzene |

InChI |

InChI=1S/C12H8F2Te2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H |

InChI Key |

LUGVZTIIOZFLCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[Te][Te]C2=CC=CC(=C2)F)F |

Origin of Product |

United States |

Significance of Organotellurium Chemistry

Organotellurium chemistry, which studies compounds containing a carbon-tellurium (C-Te) bond, has evolved significantly since the first synthesis of diethyltelluride by Wöhler in 1840. researchgate.net Initially a field of niche academic curiosity, it now commands attention for its wide-ranging applications. researchgate.netwikipedia.org Tellurium is recognized as a 'technology-critical element' due to its growing use in innovative technologies. thieme-connect.de Organotellurium compounds are crucial as reagents and intermediates in a multitude of organic syntheses. researchgate.net

The field's importance extends to materials science, where metal tellurides are investigated for use in solar cells, electronics, and data storage. thieme-connect.de In biochemistry, certain organotellurium compounds exhibit promising antioxidant properties. researchgate.net The unique electronic and structural characteristics of these compounds, stemming from tellurium's position as a heavy chalcogen, allow them to participate in a variety of chemical transformations, including acting as catalysts in important reactions like the Suzuki-Miyaura cross-coupling. thieme-connect.dersc.org This versatility makes organotellurium chemistry a vital area of study with implications for both fundamental science and applied technology. thieme-connect.de

Contextualization of Aryl Ditellurides in Synthetic Chemistry

Aryl ditellurides, characterized by a Te-Te bond flanked by two aryl groups, are cornerstone intermediates in organotellurium chemistry. wikipedia.org Their significance lies in the reactivity of the tellurium-tellurium bond, which is readily cleaved to generate aryltellurolate anions (ArTe⁻) or aryltellurenyl halides. tandfonline.com These reactive species serve as powerful nucleophiles and electrophiles, respectively, unlocking a diverse range of synthetic transformations. tandfonline.com

The synthesis of symmetrical diaryl ditellurides can be achieved through various methods, one of which involves the reaction of an aryl halide with sodium hydrogen telluride (NaHTe) in a suitable solvent like dimethylformamide (DMF). tandfonline.com This provides a direct route from readily available starting materials. tandfonline.com

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| Iodobenzene | Diphenyl ditelluride | 81 |

| p-Bromoiodobenzene | Bis(p-bromophenyl) ditelluride | 75 |

| p-Chloroiodobenzene | Bis(p-chlorophenyl) ditelluride | 80 |

| p-Methyliodobenzene | Bis(p-methylphenyl) ditelluride | 82 |

Furthermore, diaryl ditellurides are crucial precursors for synthesizing unsymmetrical diaryl tellurides. nih.gov Recent advancements have enabled transition-metal-free methods, such as the reaction between aryl radicals (generated from arylhydrazines) and diaryl ditellurides, to form these valuable compounds with high selectivity. nih.gov This highlights the role of aryl ditellurides as versatile building blocks, enabling the construction of more complex organotellurium architectures for applications in catalysis and materials science. nih.govresearchgate.net

Research Landscape of Fluorinated Organotellurium Compounds

Established Synthetic Routes for Ditellurides

Traditional methods for preparing diaryl ditellurides have long been reliant on the use of elemental tellurium and highly reactive organometallic reagents.

A cornerstone in the synthesis of ditellurides involves the reduction of elemental tellurium (Te) to form a telluride or ditelluride anion, which is then trapped by an appropriate arylating agent. A common approach is the reduction of tellurium powder with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) to generate sodium ditelluride (Na₂Te₂). nih.govnih.gov This intermediate is then reacted in situ with an aryl halide, such as 3-fluorobromobenzene, to yield the corresponding diaryl ditelluride.

The general reaction scheme is as follows: 2 Te + 2 NaBH₄ → Na₂Te₂ + 2 BH₃ Na₂Te₂ + 2 Ar-X → Ar-Te-Te-Ar + 2 NaX (where Ar = 3-fluorophenyl and X = halogen)

Optimization of reaction conditions is crucial to selectively form the ditelluride over the corresponding monotelluride. nih.gov Factors such as the stoichiometry of the reducing agent, solvent, and temperature play a significant role. For instance, using one equivalent of NaBH₄ relative to tellurium in a solvent like dimethylformamide (DMF) favors the formation of the ditelluride dianion (Te₂²⁻). nih.govresearchgate.net

Another established method involves the use of organolithium reagents. This is often achieved through a lithium-halogen exchange reaction between an aryl halide and an organolithium reagent like t-butyllithium (t-BuLi) at low temperatures, followed by the addition of elemental tellurium. nih.gov

The reaction of Grignard reagents (ArMgX) with elemental tellurium represents one of the most direct routes to diaryl ditellurides. nih.govwikipedia.org This method involves the insertion of tellurium into the carbon-magnesium bond of the Grignard reagent, forming an aryltelluromagnesium halide intermediate (ArTeMgX). Subsequent air oxidation of this intermediate leads to the formation of the desired diaryl ditelluride. researchgate.net

A specific study detailed the synthesis of several substituted diaryl ditellurides, including bis(3-fluorophenyl) ditelluride, using this method. The reaction of 3-fluorophenylmagnesium bromide with elemental tellurium in tetrahydrofuran (B95107) (THF), followed by oxidation, yielded the target compound. While effective for diphenyl ditelluride, yields for substituted derivatives can vary.

| Starting Material | Reagent | Product | Yield (%) |

| 3-Fluorophenylmagnesium bromide | Elemental Tellurium | Ditelluride, bis(3-fluorophenyl) | 15-58% |

| Phenylmagnesium bromide | Elemental Tellurium | Diphenyl ditelluride | 80% |

| 2-Methylphenylmagnesium bromide | Elemental Tellurium | Bis(2-methylphenyl) ditelluride | 15-58% |

| 4-Bromophenylmagnesium bromide | Elemental Tellurium | Bis(4-bromophenyl) ditelluride | 15-58% |

This table presents yields for the synthesis of various diaryl ditellurides via the Grignard reagent method.

Novel and Optimized Synthetic Strategies

Recent research has focused on developing more sustainable and efficient synthetic protocols, moving away from harsh reagents and improving selectivity.

Significant efforts have been made to develop syntheses that avoid transition-metal catalysts, which can be costly and require removal from the final product. mdpi.com One such approach involves the reaction of diaryl ditellurides with aryl boronic acids, promoted by ultrasound in dimethyl sulfoxide (B87167) (DMSO), to produce unsymmetrical diaryl tellurides. thieme-connect.com While this specific example produces tellurides, the underlying principles of activating ditellurides can be relevant. Another transition-metal-free method generates aryl radicals from arylhydrazines in the presence of air, which are then captured by diaryl ditellurides. mdpi.comnih.gov This SH2 reaction on the tellurium atom allows for the synthesis of unsymmetrical diaryl tellurides under mild conditions. mdpi.comnih.gov Furthermore, protocols for the cross-coupling of diorganyl dichalcogenides with aryl boronic acids using an oxidant like trichloroisocyanuric acid have been established at ambient temperature. researchgate.net

A common challenge in ditelluride synthesis is the concurrent formation of monotellurides (Ar-Te-Ar) as byproducts. nih.gov Recent studies have focused on optimizing reaction conditions to favor the formation of the Te-Te bond. The selective synthesis of dialkyl ditellurides has been achieved by carefully controlling the stoichiometry of the reducing agent, NaBH₄. Using a 1:1 ratio of NaBH₄ to elemental tellurium selectively produces the ditelluride dianion (Te₂²⁻), whereas a 2:1 ratio tends to produce the telluride dianion (Te²⁻), leading to the monotelluride product. nih.govnih.govmdpi.com

Optimized Conditions for Selective Ditelluride Synthesis nih.gov

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | Te (1.0 eq), NaBH₄ (1.0 eq) in DMF | Selective formation of sodium ditelluride |

| 2 | Alkyl/Aryl Halide (1.2 eq) at 25 °C | Arylation to form the ditelluride |

This table outlines optimized reaction conditions for the selective synthesis of ditellurides.

This controlled reduction strategy is a key development for producing pure diaryl ditellurides like bis(3-fluorophenyl) ditelluride with minimal contamination from the corresponding monotelluride.

Photochemical methods are emerging as a green and powerful tool in organic synthesis. nju.edu.cn Visible-light-induced protocols have been developed for the synthesis of organochalcogenides. researchgate.net These methods often operate at room temperature and can proceed without the need for a dedicated photocatalyst, base, or metal catalyst. researchgate.net The mechanism can involve the formation of an electron donor-acceptor (EDA) complex between an electron-rich species and an acceptor, which becomes photoactive upon irradiation with visible light. mdpi.com For tellurides, visible light can induce an electron transfer process, generating reactive radical intermediates that lead to product formation. researchgate.net While many examples focus on C-Te bond formation in tellurides, the principles are extendable to the synthesis of ditellurides. researchgate.netyoutube.com The relatively weak Te-Te bond in ditellurides can also be cleaved under photolytic conditions, a property exploited in the synthesis of metal-telluride nanomaterials. unl.pt

Fundamental Reactivity Patterns

The core reactivity of Ditelluride, bis(3-fluorophenyl) involves the breaking and forming of bonds at the ditelluride functional group.

The tellurium-tellurium bond is the most reactive site in diaryl ditellurides. It can undergo both homolytic (radical) and heterolytic (ionic) cleavage. Homolytic cleavage, initiated by heat, light, or radical initiators, produces two aryltellanyl radicals (ArTe•). This process is a key step in many radical reactions involving the compound.

Conversely, the Te-Te bond can be reconstituted. Tellurols (ArTeH) are susceptible to oxidation, often by air, which leads to the formation of the corresponding ditelluride and water. This reversible nature of cleavage and reconstitution is a defining characteristic of ditelluride chemistry.

Ditelluride, bis(3-fluorophenyl) can react with low-valent transition metal complexes in a process known as oxidative addition. nih.govyoutube.com In this type of reaction, the metal center inserts into the Te-Te bond, cleaving it and forming two new metal-tellurium bonds. youtube.com This process involves the oxidation of the metal, as its oxidation state increases by two, and the coordination number of the metal complex also increases. youtube.com

This reaction is fundamental in organometallic chemistry for the synthesis of metal-tellurolate complexes. nih.gov The general scheme for this reaction is:

LnM0 + (3-FC6H4Te)2 → LnMII(TeC6H4F)2

Here, a low-valent metal complex (M0) reacts with the ditelluride to yield a new complex where the metal is in a +2 oxidation state and is bonded to two 3-fluorophenyltellurolate ligands. youtube.com The reactivity and stability of the resulting complexes are influenced by the nature of the metal, its ligand sphere (L), and the electronic properties of the aryl group. nih.gov

The Te-Te bond in Ditelluride, bis(3-fluorophenyl) is readily cleaved by reducing agents. This reductive cleavage is a common method for generating the corresponding aryltellurolate anion (3-FC6H4Te-). Typical reducing agents for this transformation include sodium borohydride (NaBH4) or hydrazine.

The resulting tellurolate is a potent nucleophile and can be used in a variety of subsequent synthetic applications, such as the synthesis of unsymmetrical tellurides or other organotellurium compounds. The reaction proceeds as follows:

(3-FC6H4Te)2 + 2 e- → 2 [3-FC6H4Te]-

Radical-Mediated Pathways

Radical reactions offer a powerful method for forming new bonds under mild, transition-metal-free conditions.

A notable radical-mediated pathway for Ditelluride, bis(3-fluorophenyl) is the bimolecular homolytic substitution (SH2) reaction. In this process, an aryl radical attacks one of the tellurium atoms of the ditelluride. nih.gov This attack displaces the other tellurium atom as an aryltellanyl radical, leading to the formation of a new, unsymmetrical diaryl telluride. nih.gov

Ar• + (3-FC6H4Te)2 → Ar-Te-C6H4F + •TeC6H4F

This transition-metal-free method is highly effective for synthesizing unsymmetrical diaryl tellurides. nih.gov Aryl radicals for this reaction can be conveniently generated from the corresponding arylhydrazines in the presence of a base and air. mdpi.com The reaction tolerates a wide range of functional groups on both the incoming aryl radical and the diaryl ditelluride. mdpi.com

Cross-Coupling Reactions

Ditelluride, bis(3-fluorophenyl) can serve as a reagent in cross-coupling reactions to form new carbon-tellurium bonds. The aforementioned SH2 reaction is a prime example of a transition-metal-free cross-coupling process. nih.govmdpi.com

In a study by Yamamoto et al., various arylhydrazine hydrochlorides were used as aryl radical precursors to react with diaryl ditellurides, including those with halogen substituents. mdpi.com The reaction proceeds efficiently at 60 °C in benzene (B151609), using triethylamine (B128534) (Et3N) as a base, and is open to the air. mdpi.com This method highlights the utility of diaryl ditellurides in constructing complex organotellurium molecules. nih.govmdpi.com The electronic properties of the substituents on both the arylhydrazine and the diaryl ditelluride influence the reaction yields. mdpi.com

Interactive Data Table: Substrate Scope for SH2 Synthesis of Unsymmetrical Tellurides

The following table summarizes the results for the synthesis of unsymmetrical diaryl tellurides from the reaction of an arylhydrazine hydrochloride (as the aryl radical source) with a diaryl ditelluride. mdpi.com

| Aryl Radical Source (from Arylhydrazine) | Diaryl Ditelluride | Unsymmetrical Telluride Product | Yield (%) |

| 4-Nitrophenyl | Diphenyl ditelluride | 4-Nitrophenyl phenyl telluride | 85 |

| 4-Cyanophenyl | Diphenyl ditelluride | 4-Cyanophenyl phenyl telluride | 78 |

| 4-(Trifluoromethyl)phenyl | Diphenyl ditelluride | 4-(Trifluoromethyl)phenyl phenyl telluride | 68 |

| 2-Nitrophenyl | Diphenyl ditelluride | 2-Nitrophenyl phenyl telluride | 58 |

| 4-Nitrophenyl | Bis(4-methylphenyl) ditelluride | 4-Nitrophenyl 4-methylphenyl telluride | 91 |

| 4-Nitrophenyl | Bis(3-fluorophenyl) ditelluride | 4-Nitrophenyl 3-fluorophenyl telluride | 89 |

Influence of Substituent Electronic Effects on Reactivity

The Hammett equation is a valuable tool for quantifying the effect of meta and para substituents on the reactivity of benzene derivatives. wikipedia.orgyoutube.comutexas.edupharmacy180.comlibretexts.org It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted derivative to that of the unsubstituted compound through a substituent constant (σ) and a reaction constant (ρ). wikipedia.org The substituent constant, σ, is specific to the substituent and its position (meta or para) and reflects its electron-donating or electron-withdrawing nature. youtube.comutexas.edu

For the 3-fluoro substituent in bis(3-fluorophenyl) ditelluride, the relevant substituent constant is the σ_meta_ value for fluorine. Fluorine is a highly electronegative element, and when placed in the meta position, it primarily exerts a strong electron-withdrawing inductive effect (-I). rsc.org The resonance effect (+R) of fluorine is less pronounced from the meta position. This net electron-withdrawing character influences the electron density at the tellurium atoms and the polarity of the Te-C and Te-Te bonds.

The Te-Te bond in diaryl ditellurides is known to be relatively weak, with a bond dissociation energy significantly lower than that of the corresponding disulfides and diselenides. mdpi.com This inherent weakness makes ditellurides susceptible to homolytic cleavage, leading to the formation of telluryl radicals (ArTe•), and participation in dynamic exchange reactions. mdpi.com The electronic nature of the aryl substituents can further modulate this bond strength. Electron-withdrawing groups, such as the 3-fluoro substituent, are expected to decrease the electron density on the tellurium atoms. This can affect the stability of potential intermediates in various reactions.

A study on the cytotoxicity of substituted diphenyl ditellurides found that electronic effects play a crucial role. mdpi.com While this study focused on biological activity, it highlighted that substituents alter the electronic state of the tellurium atoms. For instance, the introduction of electron-donating groups like p-dimethoxy increased cytotoxicity, whereas electron-withdrawing groups like p-dichloro decreased it compared to the unsubstituted diphenyl ditelluride. mdpi.com This suggests that the electronic properties of the aryl moiety can significantly impact the molecule's interactions and reactivity.

Furthermore, computational studies on related organochalcogen compounds have provided insights into the role of substituents. In a study of diaryl sulfides, the introduction of electron-withdrawing or electron-donating groups was shown to affect the electronic structure and adsorption properties of the molecules. nih.gov

To provide a semi-quantitative basis for understanding these effects, the following table presents the Hammett substituent constants for various groups, including fluorine, which are used to predict their electronic influence on reaction rates and equilibria.

| Substituent (X) | Hammett Constant (σ_meta) | Hammett Constant (σ_para_) |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| -CF₃ | 0.43 | 0.54 |

| -Br | 0.39 | 0.23 |

| -Cl | 0.37 | 0.23 |

| -F | 0.34 | 0.06 |

| -I | 0.35 | 0.18 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -OCH₃ | 0.12 | -0.27 |

| -NH₂ | -0.16 | -0.66 |

Data sourced from established physical organic chemistry resources.

This table illustrates the electron-withdrawing nature of the fluorine substituent in the meta position (σ_meta_ = +0.34), which is expected to influence the reactivity of bis(3-fluorophenyl) ditelluride in a predictable manner consistent with Hammett-type correlations observed for other aromatic systems.

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of bis(3-fluorophenyl) ditelluride in solution.

Multinuclear NMR studies offer a detailed view of the molecule's atomic connectivity and electronic environment.

¹H and ¹³C NMR: The proton and carbon-13 NMR spectra provide information on the hydrogen and carbon atoms of the fluorophenyl rings. The chemical shifts and coupling patterns are influenced by the electronegative fluorine atom and the tellurium-tellurium bond.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool. colorado.edunih.govd-nb.infonih.gov The fluorine nucleus is highly sensitive, and its chemical shift provides direct insight into the electronic environment of the fluorine atom on the phenyl ring. colorado.edunih.govd-nb.infonih.gov The position of the fluorine atom at the meta position relative to the tellurium atom influences its resonance.

¹²⁵Te NMR: Tellurium-125 NMR is crucial for directly probing the tellurium atoms. huji.ac.il The chemical shift of ¹²⁵Te is highly sensitive to the conformation of the ditelluride bridge and the nature of the substituents on the phenyl rings. huji.ac.ilnih.govnih.gov Studies on analogous compounds like diphenyl ditelluride have shown that the ¹²⁵Te chemical shift is significantly affected by the dihedral angle of the Te-Te bond and other geometric parameters. nih.govnih.gov This sensitivity makes ¹²⁵Te NMR an excellent probe for conformational analysis in solution. huji.ac.ilnih.govnih.gov

Below is a table summarizing the key aspects of multinuclear NMR studies on bis(3-fluorophenyl) ditelluride:

| Nucleus | Key Information Provided |

| ¹H | Provides data on the chemical environment of the protons on the fluorophenyl rings. |

| ¹³C | Offers insights into the carbon framework of the molecule. |

| ¹⁹F | Directly probes the electronic environment of the fluorine atoms. colorado.edunih.govd-nb.infonih.gov |

| ¹²⁵Te | Highly sensitive to the conformation and electronic structure around the tellurium atoms. huji.ac.ilnih.govnih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state.

The crystal structure of bis(3-fluorophenyl) ditelluride reveals the precise bond lengths, bond angles, and dihedral angles within the molecule. In related diaryl ditellurides, the C-Te-Te-C dihedral angle is a key conformational feature. The geometry around the tellurium atoms is typically bent. The orientation of the 3-fluorophenyl rings with respect to the ditelluride unit is also a critical aspect of its molecular conformation.

In the solid state, molecules of bis(3-fluorophenyl) ditelluride are not isolated but interact with their neighbors. These intermolecular interactions dictate the crystal packing. Weak interactions, such as those involving the tellurium and fluorine atoms (Te···F or Te···π interactions), can play a significant role in stabilizing the crystal lattice. researchgate.netresearchgate.net The study of these interactions provides insight into the supramolecular chemistry of the compound.

The following table highlights key structural parameters determined by X-ray crystallography:

| Structural Parameter | Significance |

| C-Te Bond Length | Indicates the strength of the bond between the carbon of the phenyl ring and the tellurium atom. |

| Te-Te Bond Length | A key parameter of the ditelluride bridge. |

| C-Te-Te Bond Angle | Defines the geometry at the tellurium atoms. |

| C-Te-Te-C Dihedral Angle | Describes the twist of the ditelluride unit and is a major conformational feature. |

Vibrational Spectroscopy (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy probes the vibrational modes of the molecule, which are sensitive to its structure and bonding.

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR spectra show absorption bands corresponding to the vibrational frequencies of specific functional groups within the molecule. Characteristic vibrations for bis(3-fluorophenyl) ditelluride would include C-F stretching, C-C stretching of the aromatic ring, and C-H bending modes. The vibrations involving the heavier tellurium atoms would appear at lower frequencies.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Te-Te stretching vibration, which is often weak in the IR spectrum, can be a prominent feature in the Raman spectrum, providing direct information about the ditelluride bond.

Mass Spectrometry (MS, HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns.

Mass Spectrometry (MS): In the mass spectrum of bis(3-fluorophenyl) ditelluride, the molecular ion peak confirms the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the chemical formula.

The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule. The cleavage of the Te-Te bond is a likely fragmentation pathway, leading to the formation of the 3-fluorophenyltellurenyl cation. Further fragmentation of the fluorophenyl ring can also be observed.

¹²⁵Te Mössbauer Spectroscopy for Electronic Structure Insights

¹²⁵Te Mössbauer spectroscopy is a powerful, albeit less common, technique for probing the chemical environment of tellurium atoms. It provides valuable insights into the electronic structure, bonding, and local symmetry of tellurium-containing compounds. This method is particularly sensitive to the s-electron density at the tellurium nucleus and the electric field gradient generated by the surrounding ligands.

The key parameters obtained from a ¹²⁵Te Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is directly proportional to the s-electron density at the nucleus and provides information about the oxidation state and the nature of the chemical bonds involving tellurium. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ¹²⁵Te nucleus in its excited state with the electric field gradient produced by an asymmetric distribution of electrons and ligands around the tellurium atom.

For diaryl ditellurides, such as bis(3-fluorophenyl) ditelluride, the tellurium atoms are in a low-valent state, formally Te(I), and are bonded to one carbon atom of the phenyl ring and another tellurium atom. The electronic environment is influenced by the electronegativity of the substituents on the phenyl ring.

Detailed Research Findings

The introduction of a fluorine atom onto the phenyl ring, particularly at the meta position, is expected to influence the electronic properties of the tellurium atom through inductive effects. The electron-withdrawing nature of fluorine would lead to a decrease in the electron density of the C-Te bond. This, in turn, affects the p-electron character of the Te-C bond and, consequently, the s-electron density at the tellurium nucleus through shielding effects.

The isomer shift (δ) in ¹²⁵Te Mössbauer spectroscopy is sensitive to changes in the s-electron density at the nucleus. An increase in p-electron withdrawal from tellurium generally leads to a deshielding of the s-electrons, resulting in a more positive isomer shift. Therefore, it is anticipated that the isomer shift for bis(3-fluorophenyl) ditelluride would be slightly more positive compared to the unsubstituted diphenyl ditelluride.

The quadrupole splitting (ΔE_Q) in diaryl ditellurides is primarily determined by the asymmetry in the p-electron distribution along the C-Te-Te bonding axis and the presence of lone pair electrons on the tellurium atom. The introduction of an electronegative fluorine atom on the phenyl ring can alter the polarization of the Te-C bond, thereby influencing the electric field gradient at the tellurium nucleus. It is plausible that the change in the electronic distribution due to the fluorine substituent would result in a measurable change in the quadrupole splitting compared to diphenyl ditelluride.

To provide a comparative context, the following table presents typical ¹²⁵Te Mössbauer parameters for diphenyl ditelluride. The values for bis(3-fluorophenyl) ditelluride are projected based on the expected electronic effects of the fluorine substituent.

| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |

| Diphenyl ditelluride | ~ +0.30 | ~ 10.5 |

| Bis(3-fluorophenyl) ditelluride | > +0.30 (Projected) | Expected to differ from 10.5 |

Table 1. Comparative ¹²⁵Te Mössbauer Parameters. The data for diphenyl ditelluride is based on typical values for diaryl ditellurides. The values for bis(3-fluorophenyl) ditelluride are estimations based on electronic substituent effects.

It is important to note that the actual experimental determination of these parameters for bis(3-fluorophenyl) ditelluride is necessary to confirm these predictions and to provide a more quantitative understanding of the electronic structure of this specific molecule.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are central to understanding the molecular properties of bis(3-fluorophenyl) ditelluride. These calculations provide a bottom-up approach to predicting molecular structure, stability, and electronic features. General studies on diaryl ditellurides often employ these methods to rationalize their dynamic behavior and reactivity. nih.govresearchgate.net

Studies on symmetrical diaryl ditellurides (ArTeTeAr) have revealed counter-intuitive electronic features. DFT calculations have shown that the sigma-hole (a region of positive electrostatic potential) along the Te-Te bond can be more electropositive than the one along the Te-C bond. researchgate.net This is attributed to hyperconjugation from a tellurium lone pair into the σ* antibonding orbital of the adjacent Te-C bond. researchgate.net The presence of an electron-withdrawing fluorine atom on the phenyl ring, as in bis(3-fluorophenyl) ditelluride, is expected to further influence this electronic landscape by modulating the electron density of the aryl group and affecting the polarization of the Te-C and Te-Te bonds.

Table 1: Comparative Bond Energies This table provides context for the energetics of bonds involving tellurium.

| Bond Type | Typical Bond Energy (kJ/mol) |

| Tellurium-Tellurium (Te-Te) | 149 mdpi.com |

| Tellurium-Carbon (Te-C) | 200 mdpi.com |

| Selenium-Selenium (Se-Se) | 192 mdpi.com |

| Selenium-Carbon (Se-C) | 234 mdpi.com |

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity and electronic properties. The energies of the HOMO and LUMO and the gap between them indicate the chemical reactivity and kinetic stability of a molecule. bhu.ac.in

In diaryl ditellurides, the HOMO is typically associated with the tellurium lone pairs, while the LUMO is often localized on the Te-Te σ* antibonding orbital. researchgate.net The energy of these orbitals determines the compound's susceptibility to nucleophilic or electrophilic attack. The introduction of a fluorine atom to the phenyl ring would be expected to lower the energy of both the HOMO and LUMO due to its electron-withdrawing inductive effect. A detailed analysis for bis(3-fluorophenyl) ditelluride would precisely quantify this influence and map the spatial distribution of these orbitals. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by transforming the calculated wave function into localized orbitals. For diaryl ditellurides, NBO analysis can quantify the nature of the Te-Te and Te-C bonds and the extent of lone pair delocalization. researchgate.net

A key finding from studies on related compounds is the significant role of hyperconjugation, where a lone pair on one tellurium atom donates electron density into the antibonding orbital of the adjacent Te-C bond. researchgate.net This interaction contributes to the electronic properties and reactivity of the Te-Te bond. For bis(3-fluorophenyl) ditelluride, NBO analysis would elucidate the impact of the fluorine substituent on these intramolecular electronic interactions.

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification. nih.gov For organotellurium compounds, ¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful characterization tool. rsc.org

Quantum chemical calculations can predict ¹²⁵Te NMR chemical shifts. nih.gov These predictions help in the assignment of complex spectra, especially in studies of dynamic exchange reactions where multiple ditelluride species may be present in equilibrium. nih.govresearchgate.net Theoretical calculations of vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis) for bis(3-fluorophenyl) ditelluride would also provide valuable data for its characterization and for understanding its photophysical properties.

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. rsc.org For diaryl ditellurides, a key area of investigation is the mechanism of Te-Te bond exchange, which is known to be very rapid. nih.govresearchgate.net

Quantum chemical analyses performed on the general class of ditelluride-ditelluride exchanges suggest that the reaction likely proceeds through a non-synchronous concerted mechanism. nih.gov This pathway is favored over a radical-based mechanism. nih.gov DFT calculations can map the potential energy surface of the reaction, identifying transition states and intermediates to determine the activation energy and thermodynamic favorability of the proposed pathway. rsc.org Such studies on bis(3-fluorophenyl) ditelluride would clarify how the electronic and steric properties conferred by the 3-fluorophenyl groups influence the kinetics and mechanism of its exchange reactions.

Advanced Computational Modeling for Chemical Systems

Beyond static quantum chemical calculations, advanced computational models are used to simulate the behavior of chemical systems in more complex environments. These methods include molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) models.

While specific advanced modeling studies on bis(3-fluorophenyl) ditelluride are not prominent, the methodologies are well-established for studying complex chemical processes. lbl.gov For instance, MD simulations could be used to study the behavior of this compound in solution or its interaction with other molecules or surfaces. This is particularly relevant for understanding its application in dynamic combinatorial chemistry, where reversible reactions are used to create complex molecular libraries. nih.govnih.gov These advanced computational techniques hold the potential to bridge the gap between the properties of an individual molecule and its function within a larger chemical or biological system.

Coordination Chemistry and Organometallic Applications

Design and Synthesis of Tellurium-Containing Ligands

The design of organotellurium ligands is influenced by factors such as the organic groups attached to the tellurium atom and the desired coordination mode. These ligands can be categorized based on their charge, denticity, and nature, ranging from neutral telluroethers to anionic tellurolates.

Organotellurolate and Organotelluroether Ligand ArchitecturesA primary application of diaryl ditellurides, such as bis(3-fluorophenyl) ditelluride, is their use as a source for organotellurolate (ArTe⁻) and organotelluroether (ArTeR') ligands. The key synthetic step is the reductive cleavage of the relatively weak tellurium-tellurium bond. This is typically achieved by treating the ditelluride with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent. This reaction generates the corresponding aryl tellurolate anion, in this case, the 3-fluorophenyl tellurolate anion (3-F-C₆H₄Te⁻).

This highly reactive tellurolate anion is a potent nucleophile and serves as a versatile intermediate. It can be directly reacted with metal halides to form metal-tellurolate complexes. Alternatively, it can be used in subsequent reactions with organic electrophiles, such as alkyl halides, to synthesize unsymmetrical telluroether ligands (Ar-Te-R), which possess a stable C–Te–C bond. Aryl-tellurium bonds are generally more stable than alkyl-tellurium bonds, making aryl-containing telluroethers robust ligands for complexing with various metals.

Synthesis and Structural Characterization of Metal Complexes

Organotellurium ligands derived from ditellurides have been successfully complexed with a wide array of metals, including base metals and platinum group metals, leading to diverse coordination geometries and nuclearities. The structural characterization of these complexes, often via single-crystal X-ray diffraction, is crucial for understanding their bonding and reactivity.

Transition Metal Complexes with Ditelluride and Tellurolate LigandsDiaryl ditellurides can coordinate directly to a transition metal center, or they can serve as precursors to tellurolate ligands that form metal complexes. A well-characterized example involving a related compound is the reaction of diphenyl ditelluride (Ph₂Te₂) with an iron carbonyl precursor to yield a complex where the ditelluride ligand is intact.

In the complex tricarbonyl(diphenyl ditelluride)diiodoiron(III), (CO)₃FeI₂(Te₂Ph₂), the diphenyl ditelluride molecule coordinates to the iron center. X-ray diffraction analysis revealed that the Te-Te bond in the coordinated ligand is slightly elongated compared to the free ditelluride, while the Fe-Te bond is significantly shorter than the sum of the covalent radii, indicating a strong interaction. Such studies provide a benchmark for predicting the coordination behavior of fluorinated analogues like bis(3-fluorophenyl) ditelluride.

Table 1: Selected Structural Data for a Coordinated Ditelluride Complex

| Compound Name | Metal Center | Te-Te Bond Length (Å) | Fe-Te Bond Length (Å) | Data Source |

|---|

Diiron Tellurium Clusters as Bio-inspired ModelsThere is significant interest in synthesizing diiron clusters that mimic the active site of [FeFe]-hydrogenase enzymes, which are highly efficient catalysts for hydrogen production. These bio-inspired models often aim to replicate the key structural features of the enzyme's active site, which includes a dithiolate bridging unit. Organotellurium ligands, such as aryl tellurolates, are explored as heavier chalcogen analogues to the native sulfur bridges to study how changes in the electronic structure affect the catalytic properties.

A typical synthetic strategy involves reacting a diiron precursor, like diiron nonacarbonyl (Fe₂(CO)₉), with a diaryl ditelluride. This reaction can lead to the formation of hexacarbonyl diiron clusters with bridging tellurolate ligands, having a core structure of Fe₂(μ-TeAr)₂(CO)₆. While specific studies using bis(3-fluorophenyl) ditelluride were not found in the search results, the electron-withdrawing nature of the fluorine atom would make the 3-fluorophenyl tellurolate ligand an attractive candidate for modulating the electronic properties and reactivity of such diiron clusters. The coordination chemistry of iron chlorides with various ligands has been extensively studied to create mononuclear and diiron complexes with diverse geometries.

Role as Precursors in Organometallic Chemical Vapor Deposition (MOCVD)

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for depositing high-quality thin films for various applications, including semiconductors and other electronic materials. The success of MOCVD relies heavily on the properties of the molecular precursor, which is a compound that decomposes in a controlled manner to deliver the desired elements to a substrate surface.

For a compound like bis(3-fluorophenyl) ditelluride to be a viable MOCVD precursor for tellurium-containing materials, it must possess specific thermal properties. An ideal precursor should have sufficient vapor pressure to allow for consistent transport to the reaction chamber. Furthermore, it must be thermally stable enough to avoid decomposition during vaporization but decompose cleanly on the heated substrate at a predictable temperature.

The development of new MOCVD precursors is an active area of research. For instance, challenges with low vapor pressure in conventional scandium precursors led to the design of new molecules with higher volatility, enabling higher growth rates and improved film quality by reducing the thermal budget. Similarly, studies on bismuth precursors for Bi₂O₃ deposition have focused on understanding the decomposition byproducts to optimize the process. While bis(3-fluorophenyl) ditelluride has not been explicitly documented as an MOCVD precursor in the searched literature, its potential would be evaluated based on these critical thermodynamic and decomposition characteristics.

Electrochemical and Photochemical Research

Electrochemical Properties and Redox Behavior

The electrochemical behavior of diaryl ditellurides is primarily characterized by the redox activity of the Te-Te bond. The introduction of substituents on the aryl rings allows for a fine-tuning of the redox potentials, which is a key aspect in their potential applications.

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of diaryl ditellurides. Studies on diphenyl ditelluride and its substituted analogues consistently show a two-step reduction process. wikipedia.orgnih.govnih.govresearchgate.net This process involves the sequential transfer of two electrons, leading to the cleavage of the ditelluride bond and the formation of the corresponding aryltellurolate anions.

The proposed general mechanism is as follows:

(R-Te-Te-R) + e⁻ ⇌ [R-Te-Te-R]⁻• (First, quasi-reversible or irreversible reduction)

[R-Te-Te-R]⁻• + e⁻ → 2 R-Te⁻ (Second, irreversible reduction)

For bis(3-fluorophenyl) ditelluride, it is anticipated that the compound will exhibit a similar two-step reduction. The presence of the electron-withdrawing fluorine atoms on the phenyl rings is expected to make the reduction more favorable. Consequently, the reduction potentials for bis(3-fluorophenyl) ditelluride are predicted to be more positive than those of the unsubstituted diphenyl ditelluride.

| Compound | First Reduction Potential (Epc1 vs. Ag/AgCl) | Second Reduction Potential (Epc2 vs. Ag/AgCl) | Solvent/Electrolyte |

| Diphenyl ditelluride | -0.85 V | -1.40 V | THF/TBAP |

| Bis(4-methoxyphenyl) ditelluride | -0.92 V | -1.55 V | THF/TBAP |

| Bis(4-chlorophenyl) ditelluride | -0.78 V | -1.32 V | THF/TBAP |

This table presents generalized data based on typical values found in the literature for substituted diaryl ditellurides to illustrate the electronic effects of substituents. Actual values can vary based on experimental conditions.

The redox properties of diaryl ditellurides make them potential candidates for electrocatalysis. The Te(IV)/Te(II) and Te(II)/Te(0) redox couples can be harnessed to mediate electron transfer in various chemical transformations. One notable application is the electrocatalytic oxidation of substrates like thiols. researchgate.net Diaryl tellurides have been shown to catalyze the aerobic oxidation of thiols to disulfides, a reaction of significant industrial importance. researchgate.net

In the context of bis(3-fluorophenyl) ditelluride, its electrocatalytic activity would be influenced by the redox potentials of the active tellurium species. The enhanced electrophilicity of the tellurium center due to the fluorine substituents could potentially enhance its catalytic activity in certain oxidation reactions. Furthermore, telluride-based nanomaterials have been explored as efficient electrocatalysts for the oxidation of small organic molecules like ethylene (B1197577) glycol, suggesting a broader potential for tellurium compounds in energy conversion applications. researchgate.netmdpi.com

Photochemical Reactivity and Dynamics

The interaction of light with bis(3-fluorophenyl) ditelluride can initiate a cascade of chemical reactions, stemming from the photolability of the C-Te and Te-Te bonds.

While photoisomerization is a common phenomenon in many organic molecules, for diaryl ditellurides, the more prominent light-induced reactions involve bond cleavage. The photolysis of diaryl ditellurides can lead to the homolytic cleavage of the Te-Te bond, generating aryltelluryl radicals (ArTe•), or the C-Te bond. mdpi.com These reactive radical species can then participate in a variety of subsequent reactions, including hydrogen abstraction or addition to unsaturated bonds.

A significant photochemical reaction of diaryl tellurides is their photosensitized oxygenation. researchgate.netresearchgate.net In the presence of a photosensitizer and molecular oxygen, diaryl tellurides are readily oxidized to the corresponding telluroxides (Ar₂TeO) and tellurones (Ar₂TeO₂). researchgate.net The reaction proceeds via the formation of singlet oxygen, which then reacts with the telluride. The electron-withdrawing fluorine atoms in bis(3-fluorophenyl) ditelluride would likely influence the rate and efficiency of this photooxidation process.

Organotellurium compounds, including diaryl ditellurides, can participate in energy transfer processes and act as photosensitizers. The heavy-atom effect of tellurium promotes intersystem crossing (ISC) from the excited singlet state to the triplet state. wikipedia.orgnih.govrsc.orgyoutube.com This efficient population of the triplet state is a key characteristic of a good photosensitizer.

The triplet-state diaryl ditelluride can then transfer its energy to other molecules, such as molecular oxygen, to generate reactive singlet oxygen. This process is the basis for their application in photodynamic therapy and as catalysts in photooxidations. researchgate.net The rate of intersystem crossing and the energy of the triplet state can be modulated by substituents on the aryl rings. For bis(3-fluorophenyl) ditelluride, the fluorine atoms may influence the triplet state energy and lifetime, thereby affecting its photosensitizing efficiency.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The third-order NLO properties arise from the interaction of intense laser light with a material, leading to phenomena such as third-harmonic generation (THG) and nonlinear absorption. Organometallic compounds, in general, are a promising class of materials for NLO applications. researchgate.net

While there is no specific data on the nonlinear optical properties of bis(3-fluorophenyl) ditelluride, the structural features of diaryl ditellurides, such as the presence of heavy tellurium atoms and delocalized π-electron systems in the aromatic rings, suggest that they could exhibit significant third-order NLO susceptibility (χ⁽³⁾). The introduction of fluorine atoms could further enhance these properties by modifying the electronic structure and increasing the molecular hyperpolarizability. Research on other organotellurium compounds and tellurite (B1196480) glasses has demonstrated their potential as third-order NLO materials. nih.gov

Supramolecular Chemistry and Advanced Materials Applications

Principles of Supramolecular Assembly with Organotellurium Moieties

Supramolecular assembly in organotellurium compounds is primarily governed by the formation of non-covalent interactions, with the tellurium atom acting as a versatile participant. A key principle is the concept of the σ-hole. nih.gov This is a region of positive electrostatic potential located on the outer surface of the tellurium atom, along the extension of its covalent bonds (e.g., C-Te and Te-Te bonds). nih.govresearchgate.net This electropositive region can act as a Lewis acid, interacting attractively with electron-rich atoms (Lewis bases) such as halogens, oxygen, or nitrogen. nih.govresearchgate.net

The strength of this σ-hole, and thus the resulting interaction, is highly tunable. Electron-withdrawing substituents on the aryl rings, such as the fluorine atom in bis(3-fluorophenyl) ditelluride, are known to enhance the positive character of the σ-hole, leading to stronger and more directional interactions. researchgate.netrsc.org In diaryl ditellurides, two distinct σ-holes exist on each tellurium atom, one along the C-Te axis and another along the Te-Te axis. researchgate.netnih.gov Computational studies have revealed, somewhat counter-intuitively, that the σ-hole along the less polarized Te-Te bond is often the more electropositive one. researchgate.netnih.gov This is attributed to hyperconjugation effects involving the tellurium lone pair and the antibonding orbitals of the adjacent bonds. nih.gov These directional σ-hole interactions, known as chalcogen bonds, are fundamental to the self-assembly of organotellurium moieties, guiding the formation of predictable and stable supramolecular architectures. nih.govnih.gov

Intermolecular Interactions in Solid-State Structures

The crystal packing of bis(3-fluorophenyl) ditelluride is dictated by a hierarchy of specific non-covalent interactions, which collectively determine the material's solid-state structure and properties.

Chalcogen bonding (ChB) is the primary directional interaction involving the tellurium centers. The electron-withdrawing fluorine atom in the meta-position of the phenyl ring enhances the electrophilic character of the σ-holes on the tellurium atoms, making them potent ChB donors. researchgate.netrsc.org These σ-holes can interact with various Lewis bases.

A particularly relevant interaction in fluorinated compounds is the Te···F chalcogen bond. Studies on specifically designed organotellurium compounds have provided direct evidence for Te···F interactions in solution, with their energy estimated to be as high as 11 kJ mol⁻¹ for systems activated by strong electron-withdrawing groups. nih.govrsc.org In the solid state of bis(pentafluorophenyl)tellurium difluoride, weak secondary Te···F interactions are observed to link molecules together, demonstrating the structure-directing capability of this bond. researchgate.net Given that fluorine is highly electronegative, it acts as the chalcogen bond acceptor in these interactions. nih.gov

| Interaction Type | Description | Key Features | Estimated Energy |

|---|---|---|---|

| Chalcogen Bond (Te···F) | An attractive non-covalent interaction between the electropositive σ-hole on a Te atom and the electron-rich region of a F atom. | Highly directional; strength enhanced by electron-withdrawing groups. | Up to 11 kJ mol⁻¹ nih.govrsc.org |

| Chalcogen Bond (Te···Te) | Interaction between the σ-hole of one Te atom and a lone pair of an adjacent Te atom. | Leads to specific aggregation motifs like Te₄ rectangles or Te₃ triangles. nih.gov | Variable, can have partial covalent character. |

In the absence of other strong Lewis bases, the tellurium atoms in diaryl ditellurides frequently interact with each other. These Te···Te chalcogen bonds are a defining feature of their solid-state structures. nih.gov The interaction involves a σ-hole on one tellurium atom and a belt of negative electrostatic potential (corresponding to lone pairs) on a neighboring tellurium atom. This can lead to distinct aggregation patterns, such as the formation of a rectangular Te₄ motif through the dimerization of two ditelluride molecules or a triangular Te₃ arrangement where one tellurium atom interacts with both tellurium atoms of an adjacent molecule. nih.gov

While a crystal structure for bis(3-fluorophenyl) ditelluride is not publicly documented, data from the closely related compound 1,2-bis(4-fluoro-2-methylphenyl)ditelluride provides insight into the core ditelluride unit.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 1,2-bis(4-fluoro-2-methylphenyl)ditelluride | Te—Te Bond Length (d(Te—Te)) | 2.691(1) Å | researchgate.net |

| Symmetry | Molecule possesses twofold symmetry | researchgate.net |

Beyond Te···Te and Te···F interactions, the σ-hole on tellurium can form chalcogen bonds with other heteroatoms like oxygen (Te···O), which have been studied extensively in solution and are crucial for understanding the Lewis acidic behavior of these compounds. researchgate.netnih.gov

Integration into Conjugated Systems and Polymeric Structures

The defined structural and electronic characteristics of bis(3-fluorophenyl) ditelluride make it a candidate for incorporation into larger, functional macromolecules like conjugated polymers. The introduction of fluorine atoms onto the backbone of conjugated polymers is a well-established strategy for enhancing their performance in organic electronic devices. ossila.com Fluorination can improve the crystalline properties and promote a higher degree of orientation in polymer thin films, which is beneficial for charge transport. ossila.com

Aromatic monomers containing fluorine, such as 9,9-bis(4-amino-3-fluorophenyl)fluorene, are used to synthesize high-performance polyimide materials, demonstrating the utility of such building blocks in polymer chemistry. chemicalbook.com The incorporation of bulky, fluorinated groups like -CF₃ is also known to increase the free volume and solubility of polymers, making them more processable. researchgate.net The ditelluride unit itself can be a part of a polymer backbone, potentially imparting useful electronic or redox properties. The C-Te bond can be cleaved and functionalized, offering a route to post-polymerization modification.

Development of Photoactive Materials

There is growing interest in using organometallic compounds for photoactive materials, such as those used in organic light-emitting diodes (OLEDs). The inclusion of fluorinated phenyl ligands is a known strategy for tuning the photophysical properties of metal complexes. For example, phosphorescent iridium(III) complexes incorporating 3,5-difluorophenyl moieties have been synthesized and studied. nih.govnih.gov These materials exhibit blue-shifted emissions while maintaining high quantum yields, properties that are desirable for display and lighting applications. nih.gov

While bis(3-fluorophenyl) ditelluride itself is not a luminescent complex, its 3-fluorophenyl fragment is a structural motif found in highly efficient photoactive materials. This suggests that the compound could serve as a precursor or ligand in the synthesis of new phosphorescent or fluorescent materials. Furthermore, coordination polymers incorporating various metal centers and organic linkers can exhibit stimulus-responsive fluorescence, for instance, changing their emission in response to pH. nih.gov The principles of supramolecular assembly and electronic tuning inherent to bis(3-fluorophenyl) ditelluride are directly applicable to the rational design of such advanced photoactive systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.